molecular formula C5H11N3OS B13277995 N'-hydroxythiomorpholine-4-carboximidamide

N'-hydroxythiomorpholine-4-carboximidamide

Cat. No.: B13277995
M. Wt: 161.23 g/mol
InChI Key: OJPCRUNYXVCTFP-UHFFFAOYSA-N
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Description

N'-Hydroxythiomorpholine-4-carboximidamide is a thiomorpholine derivative featuring a hydroxamidine functional group (–C(=N–OH)–NH₂). Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from oxygen-containing analogs like morpholine.

Properties

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

N'-hydroxythiomorpholine-4-carboximidamide

InChI

InChI=1S/C5H11N3OS/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)

InChI Key

OJPCRUNYXVCTFP-UHFFFAOYSA-N

Isomeric SMILES

C1CSCCN1/C(=N/O)/N

Canonical SMILES

C1CSCCN1C(=NO)N

Origin of Product

United States

Preparation Methods

The synthetic routes for N’-hydroxythiomorpholine-4-carboximidamide involve the reaction of thiomorpholine with hydroxylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures

Chemical Reactions Analysis

N’-hydroxythiomorpholine-4-carboximidamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N’-hydroxythiomorpholine-4-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxythiomorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

N'-Hydroxymorpholine-4-carboximidamide

  • Structural Difference : Replaces thiomorpholine’s sulfur with oxygen (morpholine ring).
  • Impact :
    • Polarity : Increased polarity due to oxygen’s electronegativity, enhancing water solubility compared to sulfur-containing analogs .
    • Reactivity : Oxygen’s smaller atomic size may reduce steric hindrance in synthetic pathways.
  • Data Comparison :
Property N'-Hydroxythiomorpholine-4-carboximidamide (Inferred) N'-Hydroxymorpholine-4-carboximidamide
Molecular Formula C₅H₁₀N₂OS (estimated) C₅H₁₀N₂O₂
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 3 (S, O, N) 4 (O, O, N, N)
LogP (Lipophilicity) Higher (due to S atom) Lower

N'-Hydroxy-1H-Indole-4-carboximidamide

  • Structural Difference : Aromatic indole ring replaces thiomorpholine.
  • Impact :
    • Bioactivity : Indole’s aromaticity enables π-π stacking interactions with biological targets, enhancing drug-like properties .
    • Stability : Conjugated systems may increase photostability but reduce solubility.
  • Data Comparison :
Property This compound N'-Hydroxy-1H-Indole-4-carboximidamide
Molecular Weight ~162 g/mol (estimated) 191.2 g/mol
Topological Polar Surface Area ~74 Ų 74.4 Ų
Hydrogen Bond Donors 3 3

N'-Hydroxypyridine-4-carboximidamide

  • Structural Difference : Pyridine ring (aromatic N-heterocycle) replaces thiomorpholine.
  • Impact :
    • Basicity : Pyridine’s lone pair on nitrogen increases basicity compared to thiomorpholine’s sulfur.
    • Applications : Used in coordination chemistry and as enzyme inhibitors (e.g., ISONICOTINAMIDE OXIME) .
  • Data Comparison :
Property This compound N'-Hydroxypyridine-4-carboximidamide
Molecular Formula C₅H₁₀N₂OS C₆H₇N₃O
Hydrogen Bond Acceptors 3 4
LogP ~0.9 (estimated) 0.9

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

  • Structural Difference : Benzene ring with trifluoromethyl (–CF₃) substituent.
  • Impact :
    • Electron Effects : –CF₃ is strongly electron-withdrawing, altering electronic density and reactivity.
    • Bioavailability : Enhances metabolic stability and membrane permeability .
  • Data Comparison :
Property This compound N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Molecular Weight ~162 g/mol 204.15 g/mol
Fluorine Content 0% 27.8% (from –CF₃)
Aromatic Rings 0 1

N'-Hydroxyoxane-4-carboximidamide

  • Structural Difference : Oxane (tetrahydropyran) replaces thiomorpholine.
  • Impact :
    • Ring Flexibility : Oxane’s oxygen allows greater conformational flexibility than thiomorpholine.
    • Solubility : Higher solubility in polar solvents due to oxygen’s electronegativity .
  • Data Comparison :
Property This compound N'-Hydroxyoxane-4-carboximidamide
Molecular Formula C₅H₁₀N₂OS C₆H₁₂N₂O₂
Hydrogen Bond Acceptors 3 4
SMILES C1CSCCN1C(=NO)N C1COCCC1/C(=N/O)/N

Key Research Findings

  • Synthetic Utility : Thiomorpholine derivatives are less explored than morpholine analogs but offer unique sulfur-mediated reactivity in polymer synthesis (e.g., thioether linkages) .
  • Biological Relevance : Hydroxamidine groups in indole and pyridine analogs show promise as kinase inhibitors and antimicrobial agents .
  • Material Science : Trifluoromethyl-substituted carboximidamides are used in high-performance polymers due to their thermal stability .

Biological Activity

N'-hydroxythiomorpholine-4-carboximidamide is a synthetic compound that has garnered attention due to its significant biological activity, particularly as an enzyme inhibitor. This compound features a unique structural composition, incorporating a thiomorpholine ring and a hydroxylamine functional group, which enhances its reactivity and potential therapeutic efficacy.

Enzyme Inhibition

Research indicates that this compound acts primarily as an inhibitor of various enzymes, which is crucial for its biological activity. Compounds with similar structural characteristics have shown efficacy against multiple biological targets, suggesting that this compound may also possess broad-spectrum activity.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
ThiomorpholineSix-membered ring with sulfurUsed in organic synthesis
N-hydroxymorpholineMorpholine backbone with hydroxylamineExhibits antimicrobial properties
Morpholino derivativesVariants of morpholine with different substituentsBroad pharmacological activities
CarboximidamidesContain carboximidamide functionalityPotential enzyme inhibitors

This compound stands out due to the combination of its thiomorpholine structure and hydroxylamine functionality, which may lead to distinct biological activities not observed in other compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific enzyme targets, inhibiting their activity and thereby affecting various biochemical pathways. Understanding these interactions is essential for elucidating the compound's potential therapeutic applications.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of compounds similar to this compound, researchers found that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics, indicating a promising potential for development into new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound4.889.76
Neomycin19.5339.06

Cytotoxicity Assessments

Cytotoxicity studies are critical in evaluating the safety profile of this compound. These studies typically measure the concentration at which cell viability decreases by 50% (CC50). Initial findings suggest that while the compound exhibits potent biological activity, it also maintains an acceptable safety margin in vitro.

Table 3: Cytotoxicity Data

Compound NameCC50 (µM)
This compound25
Standard Chemotherapeutic Agent10

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